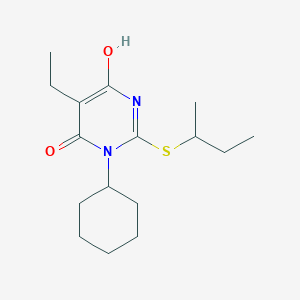![molecular formula C17H17N3O4 B3725201 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone](/img/structure/B3725201.png)
6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone
Descripción general
Descripción
6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone, also known as DMQ, is a synthetic compound that belongs to the quinazoline family. It has gained attention in recent years due to its potential applications in the field of scientific research. DMQ has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including protein kinase C and phosphoinositide 3-kinase. It also activates the caspase cascade, leading to apoptosis of cancer cells. In neuroprotection, 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been found to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects
6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been found to have a range of biochemical and physiological effects. In cancer cells, 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been shown to induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has been found to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has also been found to exhibit a range of biological activities, making it a promising candidate for further investigation. However, there are also limitations to its use in lab experiments. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone. One area of interest is the development of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone-based therapies for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone for these applications. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone. This could lead to the development of more targeted therapies and a better understanding of the role of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone in disease pathogenesis. Additionally, studies are needed to determine the safety and efficacy of 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone in humans, particularly in clinical settings.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has shown potential in a variety of scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis has been demonstrated in several studies. 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(4-methoxyanilino)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-11-6-4-10(5-7-11)18-17-19-13-9-15(24-3)14(23-2)8-12(13)16(21)20-17/h4-9H,1-3H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZDYWRPFKANTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-[2-(phenylthio)phenyl]guanidine](/img/structure/B3725122.png)
![2-(4-methyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3725125.png)
![N-cyclohexyl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725127.png)
![N-ethyl-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B3725142.png)
![tetrahydro-2-furanylmethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725160.png)
![tetrahydro-2-furanylmethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725167.png)
![tetrahydro-2-furanylmethyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725170.png)

![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725185.png)
![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725186.png)
![5-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-6-hydroxy-3-(3-methylphenyl)-2,4(3H,5H)-pyrimidinedione](/img/structure/B3725190.png)
![2-[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B3725194.png)

